molecular formula C13H15NO2 B6628850 N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]cyclopropanecarboxamide

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]cyclopropanecarboxamide

Cat. No.: B6628850
M. Wt: 217.26 g/mol
InChI Key: VXKZETPLSWYTEY-NWDGAFQWSA-N
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Description

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]cyclopropanecarboxamide, also known as C21H25NO2, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]cyclopropanecarboxamide is not fully understood. However, it is believed that the compound acts by inhibiting the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various biochemical and physiological studies. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the activation of immune cells involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]cyclopropanecarboxamide in lab experiments include its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. However, the limitations of using the compound include its limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for the scientific research of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]cyclopropanecarboxamide. These include:
1. Further studies to elucidate the mechanism of action of the compound and its potential targets.
2. Studies to optimize the synthesis of the compound and improve its yield and purity.
3. Studies to evaluate the efficacy of the compound in animal models of inflammatory diseases.
4. Studies to develop new formulations of the compound that improve its solubility and bioavailability.
5. Studies to evaluate the safety and toxicity of the compound in animal models and human clinical trials.
Conclusion:
This compound is a chemical compound that has been studied for its potential therapeutic applications in the treatment of inflammatory diseases. The compound has been shown to have anti-inflammatory properties and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several potential future directions for the scientific research of this compound, which could lead to the development of new treatments for inflammatory diseases.

Synthesis Methods

The synthesis of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]cyclopropanecarboxamide involves the reaction of 1,2,3,4-tetrahydro-1-naphthol with cyclopropanecarbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of the synthesis is dependent on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]cyclopropanecarboxamide has been studied for its potential therapeutic applications in various scientific research studies. The compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Properties

IUPAC Name

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-11-7-9-3-1-2-4-10(9)12(11)14-13(16)8-5-6-8/h1-4,8,11-12,15H,5-7H2,(H,14,16)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKZETPLSWYTEY-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2C(CC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)N[C@H]2[C@H](CC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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